Cinitapride
Overview
Description
Cinitapride is a substituted benzamide used for its prokinetic properties . It is an aromatic ether and a C-nitro compound . It is marketed in Spain and Mexico .
Synthesis Analysis
A precise and reliable reversed-phase high-performance liquid chromatographic method with ultraviolet detection was developed and validated to determine cinitapride in human plasma . The linearity range of the method was 1 to 35 ng/mL while the extraction recovery of cinitapride in human plasma was more than 86% .Molecular Structure Analysis
Cinitapride has a molecular formula of C21H30N4O4 . It has a molecular weight of 402.5 g/mol . The IUPAC name is 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide .Chemical Reactions Analysis
Cinitapride has been analyzed using various methods including UV spectrophotometry and high-performance liquid chromatography (HPLC) in pure form, pharmaceutical formulation, and plasma .Scientific Research Applications
Pharmacogenetic Characterization
Cinitapride, a gastrointestinal prokinetic drug, has been studied for its pharmacokinetics impacted by genetic variants, particularly CYP2C8 alleles. Campodónico et al. (2022) found that CYP2C8*3 carriers showed a significant reduction in cinitapride's AUC and Cmax, suggesting a potential for personalized dosing based on genetic makeup (Campodónico et al., 2022).
Pharmacokinetic Analysis
Research has been conducted on the pharmacokinetics and tolerability of cinitapride in different populations. For instance, a study by Zhang et al. (2019) on healthy Chinese volunteers demonstrated consistent pharmacokinetic parameters with non-Chinese subjects, indicating cinitapride's stable pharmacokinetic profile across diverse ethnic groups (Zhang et al., 2019).
Formulation Development
Efforts in formulation development for cinitapride have been notable. Mathew et al. (2016) focused on developing controlled release tablets for treating ulcers, using various polymer ratios to achieve an optimum formulation (Mathew et al., 2016). Additionally, Bushra et al. (2018) worked on immediate release tablets using direct compression technology, aiming for rapid drug availability and action (Bushra et al., 2018).
Metabolic Profiling
In vitro metabolic profiling of cinitapride using liver microsomes from humans and various mammals has been explored. Marquez et al. (2012) used ultra-high performance liquid chromatography to compare cinitapride metabolism across species, aiding in understanding its metabolic pathways (Marquez et al., 2012).
Clinical Trials and Efficacy Studies
Clinical trials have assessed cinitapride's efficacy and safety in functional dyspepsia. For example, Baqai et al. (2013) reported significant symptom reduction and quality of life improvement in patients with functional dyspepsia treated with cinitapride (Baqai et al., 2013).
Drug Repositioning for Alzheimer's
Exploring cinitapride's potential in other therapeutic areas, Hassan et al. (2019) investigated its use as a possible therapeutic agent for Alzheimer's Disease through computational and enzyme inhibitory approaches, showcasing the versatility of the drug (Hassan et al., 2019).
Safety And Hazards
Future Directions
Cinitapride is a new prokinetic agent for functional dyspepsia (FD) . It has been found to have a better efficacy than other prokinetics in the treatment of FD, and may have a lower risk of total adverse events . Further studies using uniform definitions or validated tools to measure the total efficacy rate are needed .
properties
IUPAC Name |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLBNXXKDMLZMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867232 | |
Record name | 4-Amino-N-(1-(3-cyclohexen-1-ylmethyl)-4-piperidyl)-2-ethoxy-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60867232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cinitapride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cinitapride is a substituted benzamide with 5-HT receptor antagonist and agonist activity. | |
Record name | Cinitapride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08810 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cinitapride | |
CAS RN |
66564-14-5 | |
Record name | Cinitapride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66564-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinitapride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066564145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinitapride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08810 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Amino-N-(1-(3-cyclohexen-1-ylmethyl)-4-piperidyl)-2-ethoxy-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60867232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CINITAPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8I97I2L24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cinitapride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015698 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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